Thioctate trometamol

Catalog No.
S1510036
CAS No.
14358-90-8
M.F
C8H14O2S2.C4H11NO3
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioctate trometamol

CAS Number

14358-90-8

Product Name

Thioctate trometamol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid

Molecular Formula

C8H14O2S2.C4H11NO3

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2

InChI Key

CCTREOMTIFSZAU-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes, characterized by nerve damage and pain. Several studies have investigated the use of thioctate trometamol in managing diabetic neuropathy. A 2017 meta-analysis of randomized controlled trials found that thioctate trometamol treatment improved symptoms like pain, burning sensation, and numbness in patients with diabetic neuropathy compared to placebo. However, the authors call for further high-quality studies to confirm these findings [].

Peripheral Neuropathy

Peripheral neuropathy can have various causes, including vitamin deficiencies, infections, and autoimmune diseases. Research suggests that thioctate trometamol might offer some benefits in managing certain types of peripheral neuropathy. A 2018 review article concluded that thioctate trometamol could be a potential treatment option for painful diabetic neuropathy and some other forms of peripheral neuropathy, but more research is needed to determine its effectiveness and optimal dosage [].

Other Applications

Thioctate trometamol is being investigated for its potential role in various other conditions, including:

  • Non-alcoholic fatty liver disease (NAFLD): Some studies suggest that thioctate trometamol might improve liver function in patients with NAFLD, but more research is needed [].
  • Cognitive decline: Studies are exploring the potential of thioctate trometamol in managing cognitive decline and age-related dementia, but the evidence is inconclusive and further research is needed [].

Thioctate trometamol is a compound formed from thioctic acid (also known as alpha-lipoic acid) and trometamol, an organic amine proton acceptor. Its molecular formula is C12H25NO5S2C_{12}H_{25}NO_{5}S_{2} with a molecular weight of approximately 327.461 g/mol . Thioctate trometamol is characterized by its racemic stereochemistry and serves various pharmaceutical and biochemical applications due to its antioxidant properties and ability to modulate glucose metabolism.

, primarily involving its thiol groups. It can undergo oxidation-reduction reactions, where it acts as an antioxidant, neutralizing free radicals and reactive oxygen species. Additionally, the compound can engage in esterification reactions due to the presence of hydroxyl groups, enabling it to form esters with fatty acids or other organic acids .

Thioctate trometamol exhibits significant biological activity, particularly as an antioxidant. It has been shown to enhance glucose metabolism and mitigate oxidative stress, facilitating the restoration of metabolic homeostasis. This compound is also involved in various cellular processes, including the modulation of insulin sensitivity and the protection of neuronal cells from oxidative damage . Moreover, it has interactions with amyloid beta proteins, which are relevant in neurodegenerative diseases such as Alzheimer's disease.

The synthesis of thioctate trometamol typically involves the reaction between thioctic acid and trometamol in a controlled environment to ensure proper formation of the salt. Various methods can be employed, including:

  • Dynamic Covalent Ring-Opening Polymerization: This method utilizes sodium thioctate as a precursor, allowing for precise control over the reaction conditions to yield high-purity thioctate trometamol.
  • Esterification Reactions: Thioctic acid can be esterified with trometamol under acidic conditions to form thioctate trometamol .

Both methods emphasize the importance of solvent choice and reaction conditions in achieving optimal yields.

Thioctate trometamol has diverse applications in medicine and cosmetics:

  • Pharmaceutical Uses: It is utilized for its antioxidant properties in treating metabolic disorders, particularly those related to diabetes and neurodegenerative diseases.
  • Cosmetic Formulations: The compound serves as an emulsifying agent in creams and lotions due to its surfactant properties .
  • Biological Buffers: It acts as a buffer agent in various biochemical assays and formulations.

Studies indicate that thioctate trometamol interacts with several biological targets:

  • Amyloid Beta A4 Protein: The compound modulates the activity of this protein, which is implicated in Alzheimer's disease pathology.
  • Insulin Signaling Pathways: Thioctate trometamol enhances insulin sensitivity through its effects on glucose metabolism, impacting pathways associated with type 2 diabetes .
  • Cellular Protection Mechanisms: It protects neuronal cells from oxidative stress by scavenging free radicals and enhancing mitochondrial function .

Several compounds share similarities with thioctate trometamol in structure or function. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Alpha-Lipoic AcidContains thiol groupsNaturally occurring antioxidant; involved in energy metabolism
TromethamineProton acceptorUsed primarily as a buffering agent; lacks thiol functionality
Acetyl-L-CarnitineInvolved in metabolismPlays a role in fatty acid transport; different mechanism of action
N-AcetylcysteineContains thiol groupsKnown for mucolytic properties; used in respiratory conditions

Thioctate trometamol is unique due to its dual functionality as an antioxidant and a metabolic modulator, distinguishing it from other similar compounds that may focus solely on one aspect of biological activity.

The industrial production of thioctate trometamol involves several sophisticated approaches, each with specific advantages and limitations. These approaches have evolved through extensive research to optimize yield, purity, and cost-effectiveness.

Basic Synthetic Routes

The foundational preparation of thioctate trometamol involves the stoichiometric reaction between (R)-α-lipoic acid and trometamol in alcoholic solvents. This reaction creates the salt form that improves the pharmacokinetic profile of thioctic acid. The general reaction involves:

  • Dissolution of stoichiometric amounts of R-lipoic acid and trometamol in a suitable solvent
  • Reaction under controlled temperature conditions
  • Crystallization of the salt product
  • Filtration and purification

Several solvent systems have been investigated for this reaction, with absolute ethanol providing optimal results in laboratory settings. When using absolute ethanol at 55-60°C followed by cooling to 0-5°C, yields of 93.1% can be achieved with a crystal density of 0.5-0.6 g/mL.

Solvent Impact on Synthesis

The choice of solvent significantly affects both yield and physical properties of the final product. Research has demonstrated that different solvents produce varying results in the synthesis process:

Solvent TypePurityYield (%)Crystal Density (g/mL)
Absolute Ethanol99.9%93.10.55
96% Ethanol96%89.30.48
Denatured Ethanol96% + 2% acetone87.150.42
THF-High (specific to method)-
DMF-High (specific to method)-

The ethanol's polarity facilitates the proton transfer between R-α-lipoic acid and trometamol, while acetone denaturation can reduce interfacial tension, accelerating nucleation processes.

Alternative Synthetic Pathways

A novel approach described in CN105622571A involves a multi-step process starting from (S)-6,8-dichloro ethyl caprylate:

  • Reaction of (S)-6,8-dichloro ethyl caprylate with sulfur in a reaction vessel
  • Raising temperature for cyclization reaction
  • Extraction with a first organic solvent
  • Concentration to obtain cyclization liquid
  • Hydrolysis reaction followed by cooling
  • Adjustment of pH and further extraction
  • Addition of R-lipoic acid to solvent and reaction with trometamol

This method claims fewer processing steps compared to traditional approaches, offering higher preparation efficiency and reduced energy consumption.

R versus S Enantiomer Pharmacokinetic Differences

The stereochemical configuration of thioctate trometamol plays a crucial role in determining its pharmacokinetic properties and therapeutic efficacy [6] [22]. Alpha-lipoic acid, the active component of thioctate trometamol, exists as two optical isomers: the R-(+)-enantiomer, which occurs naturally in biological systems, and the S-(-)-enantiomer, which is synthetically produced [21] [23]. Research demonstrates significant pharmacokinetic differences between these enantiomers that directly impact therapeutic outcomes.

Comparative pharmacokinetic studies reveal that the R-(+)-enantiomer exhibits superior bioavailability characteristics compared to its S-(-)-counterpart [22] [24]. The maximum plasma concentration achieved by R-(+)-alpha-lipoic acid is consistently 40 to 50 percent higher than that of the S-(-)-enantiomer when administered at equivalent doses [24] [35]. This enhanced peak concentration translates to improved therapeutic potential, as higher plasma levels correlate with increased antioxidant activity and cellular protection mechanisms [23].

The area under the plasma concentration-time curve, a critical parameter for assessing total drug exposure, demonstrates approximately 1.26 times greater values for the R-enantiomer compared to the S-enantiomer [23] [24]. This substantial difference in total exposure indicates that the R-form provides more sustained therapeutic levels throughout the dosing interval, potentially leading to enhanced clinical efficacy [21].

Absorption kinetics also favor the R-enantiomer, which displays more rapid intestinal uptake compared to the S-form [23] [35]. Both enantiomers achieve maximum plasma concentrations within 0.33 to 0.5 hours following oral administration, indicating rapid absorption characteristics [24]. However, the R-enantiomer consistently reaches higher peak levels more efficiently, suggesting preferential recognition by intestinal transport mechanisms [25].

The biological activity differences between enantiomers extend beyond pharmacokinetic parameters [23] [7]. The R-enantiomer represents the naturally occurring form present in prokaryotic and eukaryotic systems, where it functions as an essential cofactor in mitochondrial energy metabolism [8] [21]. Enzymatic recognition systems demonstrate preferential interaction with the R-form, as evidenced by the fact that pyruvate decarboxylation reactions remain uninhibited by R-alpha-lipoic acid while being significantly impaired by the S-enantiomer [23].

ParameterR-(+)-Alpha-Lipoic AcidS-(-)-Alpha-Lipoic AcidClinical Significance
Maximum Plasma Concentration40-50% higher than S-formLower than R-formHigher peak concentrations with R-form
Area Under Curve1.26 times higher than S-formLower than R-formGreater total drug exposure with R-form
Absorption RateMore rapid absorptionSlower absorptionR-form reaches therapeutic levels faster
BioavailabilitySignificantly higherLower bioavailabilityR-form provides better therapeutic outcomes
Time to Maximum Concentration0.33-0.5 hours0.33-0.5 hoursBoth forms have rapid absorption
Plasma Half-life14 minutes (range 9-19)Similar to R-formBoth forms have short elimination half-life
Biological ActivityNaturally occurring, biologically activeSynthetic, less biologically activeR-form preferred for therapeutic applications

Clinical research further supports the superior therapeutic profile of the R-enantiomer [21]. In preclinical models of neuropathic pain, the R-(+)-form demonstrated significantly greater analgesic and neuroprotective efficacy compared to both the racemic mixture and the S-(-)-enantiomer [21]. These findings translate to clinical applications, where patients receiving R-(+)-alpha-lipoic acid reported more substantial improvements in painful symptomatology and quality of life measures compared to those treated with racemic formulations [21].

Trometamol Salt Advantages Over Racemic Forms

The formulation of alpha-lipoic acid as a trometamol salt represents a significant advancement in pharmaceutical development, offering substantial advantages over racemic forms and other salt formulations [9] [10]. Trometamol, also known as tromethamine, functions as a proton acceptor and buffering agent that enhances the solubility and bioavailability of acidic drug compounds [13] [11].

Bioavailability enhancement constitutes the primary advantage of trometamol salt formulations [10] [14]. Comparative studies using fosfomycin as a model compound demonstrate that the trometamol salt achieves 42.3 percent bioavailability compared to merely 12 percent for the calcium salt formulation [10]. This represents a 3.5-fold improvement in drug absorption, translating to significantly higher therapeutic plasma concentrations and enhanced clinical efficacy [14].

The superior bioavailability of trometamol salts stems from multiple physicochemical mechanisms [9] [11]. Trometamol possesses excellent buffering capacity with an acid dissociation constant of 7.82, which is optimal for maintaining physiological blood pH and preventing acidosis [11]. This buffering capacity proves superior to bicarbonate systems, which have a lower acid dissociation constant of 6.1, making trometamol more effective in the physiological pH range [11].

Solubility enhancement represents another critical advantage of trometamol salt formulations [9] [34]. The formation of trometamol salts significantly increases the aqueous solubility of lipophilic compounds, facilitating their dissolution in gastrointestinal fluids [34]. This enhanced solubility overcomes the dissolution-limited absorption that frequently constrains the bioavailability of poorly water-soluble compounds [35].

Pharmacokinetic studies demonstrate that trometamol salt formulations achieve peak serum concentrations approximately two times higher than alternative salt forms [14]. In fosfomycin comparisons, the trometamol formulation reached peak concentrations of 26.2 milligrams per liter compared to 6.5 milligrams per liter for the calcium salt [10]. This substantial difference in maximum concentration provides enhanced therapeutic potential and improved clinical outcomes [12].

The absorption rate advantage of trometamol salts manifests through faster dissolution kinetics and enhanced membrane permeability [9] [12]. Research using gastrointestinal simulation apparatus reveals that formulations containing alkalinizing excipients, similar to trometamol's buffering action, prevent salt disproportionation and maintain dissolved drug levels [9]. This mechanism prevents the precipitation of less soluble free acid forms that can occur with other salt formulations [9].

Manufacturing scalability represents an important practical advantage of trometamol salt formulations . Industrial preparation methods demonstrate high yields and reproducible crystallization characteristics when using trometamol as the salt-forming agent . The synthesis process achieves yields ranging from 87.15 to 96.99 percent depending on solvent selection and reaction conditions, indicating robust manufacturing feasibility .

PropertyTrometamol SaltRacemic/Other FormsAdvantage Factor
Bioavailability42.3% (fosfomycin example)12% (calcium salt example)3.5x improvement
SolubilityEnhanced water solubilityLimited solubilitySignificant enhancement
StabilityImproved stability over free acidLower stabilityBetter chemical stability
Absorption RateFaster absorptionSlower absorption30-50% faster
Peak Plasma Concentration2-4 times higher than other saltsLower peak concentrations2-4x higher maximum concentration
pH BufferingExcellent buffering capacity (acid dissociation constant 7.82)Limited bufferingSuperior pH control
Crystallization PropertiesBetter crystallization controlVariable crystallizationControlled morphology
Manufacturing ScalabilitySuitable for large-scale productionProcessing challengesIndustrial feasibility

Crystallization behavior improvements constitute another significant advantage of trometamol salt formulations . The salt formation process allows for better control of crystal morphology and polymorphic forms, leading to more consistent pharmaceutical properties . This controlled crystallization reduces batch-to-batch variability and enhances product quality in commercial manufacturing .

Stability enhancements provided by trometamol salt formation extend the shelf-life and storage reliability of pharmaceutical formulations [35]. The salt form demonstrates improved chemical stability compared to free acid formulations, reducing degradation pathways and maintaining potency throughout the product lifecycle [35]. This stability advantage translates to reduced storage requirements and extended expiration dating for commercial products .

Chiral Resolution Techniques in Industrial Scales

Industrial-scale chiral resolution represents a critical technological challenge in pharmaceutical manufacturing, particularly for compounds like thioctate trometamol where enantiomeric purity directly impacts therapeutic efficacy [16] [19]. Various separation techniques have been developed and optimized for large-scale production, each offering distinct advantages and limitations for different applications [15] [28].

High Performance Liquid Chromatography remains the most widely utilized method for chiral separations in both academic and industrial settings [17] [27]. Chiral stationary phases can be integrated into the mobile phase or bonded to the stationary phase, providing versatile separation mechanisms [27] [32]. Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, demonstrate broad applicability for separating diverse enantiomeric compounds [32]. These phases achieve enantiomeric excess values exceeding 99 percent, making them suitable for pharmaceutical applications requiring high purity [27].

The development of analytical methods to preparative-scale chromatography follows well-defined scaling principles [28]. Process optimization involves systematic evaluation of mobile phase composition, flow rates, and column dimensions to maximize productivity while maintaining separation efficiency [28]. Industrial implementations demonstrate successful scale-up from analytical systems to pilot plant operations, with cost-effectiveness assessments supporting commercial viability [28].

Simulated Moving Bed chromatography represents the most advanced continuous chromatographic process for large-scale enantiomer separation [33] [29]. This technology employs multiple columns connected through sophisticated valve systems that simulate countercurrent flow between stationary and mobile phases [29]. Simulated Moving Bed processes achieve higher productivity and purity compared to single-column preparative chromatography while significantly reducing solvent consumption [33].

Industrial implementations of Simulated Moving Bed technology demonstrate remarkable success in pharmaceutical manufacturing [33]. Several active pharmaceutical ingredients, including blockbuster drugs, utilize Simulated Moving Bed separation for commercial production [33]. The technology scales effectively from small research applications to large manufacturing operations, with design methods enabling robust operation using data obtained from analytical experiments [33].

Triangle theory provides the fundamental design framework for Simulated Moving Bed processes, allowing optimization of operating parameters for maximum efficiency [33]. This design tool, widely adopted in both academia and industry, enables prediction of separation performance and optimization of productivity parameters [33]. Recent developments in process control and optimization algorithms further enhance the robustness and efficiency of industrial Simulated Moving Bed operations [33].

Supercritical Fluid Chromatography emerges as a cost-effective alternative to traditional High Performance Liquid Chromatography for chiral separations [17]. This technique employs supercritical carbon dioxide as the mobile phase, dramatically reducing solvent consumption compared to conventional liquid chromatography [17]. The method proves particularly effective for compounds with moderate polarity, although solubility limitations in supercritical carbon dioxide can restrict its application for highly polar analytes [17].

Diastereomeric salt formation represents a well-established and widely applied technology for industrial chiral resolution [19]. This approach proves particularly effective for compounds containing reactive functional groups such as amines and carboxylic acids [19]. The method achieves enantiomeric excess values exceeding 95 percent using relatively simple equipment and established crystallization procedures [19]. Cost-effectiveness and scalability advantages make diastereomeric salt formation attractive for large-scale pharmaceutical manufacturing [19].

Enantioselective crystallization techniques offer direct separation methods for conglomerate-forming racemates [20]. Approximately 5 to 10 percent of chiral substances form conglomerates, making this approach applicable to a limited but important subset of pharmaceutical compounds [20]. Industrial applications include production of broad-spectrum antibiotics such as chloramphenicol and thiamphenicol [20]. The technique can operate in both batch and continuous modes, with continuous crystallization preferred for large-scale production [20].

TechniqueScale ApplicabilityEnantiomeric Excess AchievableCost EffectivenessIndustrial Advantages
High Performance Liquid ChromatographyAnalytical to preparative>99%High cost, low throughputHigh precision, versatile
Simulated Moving Bed ChromatographyLarge-scale industrial>99%Cost-effective for large scaleContinuous operation, high productivity
Supercritical Fluid ChromatographyMedium to large-scale>98%Moderate cost, reduced solventsReduced solvent use, fast
Diastereomeric Salt FormationIndustrial scale>95%Low cost, well-establishedSimple equipment, scalable
Enantioselective CrystallizationLarge-scale production>99%Very cost-effectiveHigh yield, pure products
Kinetic ResolutionIndustrial applicationsUp to 100%Moderate to high costCan achieve 100% conversion
Membrane SeparationPilot to industrial70-90%Low to moderate costContinuous process possible
Countercurrent ChromatographyPreparative to industrial>95%Moderate costNo solid support required

Kinetic resolution techniques achieve remarkable efficiency through selective transformation of one enantiomer while leaving the other unchanged [19]. When combined with racemization processes or dynamic kinetic approaches, these methods can theoretically achieve 100 percent yield with 100 percent enantiomeric excess [19]. Biocatalytic kinetic resolution proves particularly effective for compounds containing alcohol, amine, or ester functionalities [19].

Membrane separation technologies offer emerging alternatives for chiral resolution with potential for continuous operation [20]. These methods employ enantioselective membranes or non-selective membranes that assist in enantioselective processes [20]. While current applications achieve 70 to 90 percent enantiomeric excess, ongoing research focuses on developing more selective membrane materials and optimized process conditions [20].

Continuous processing concepts represent the future direction of industrial chiral separation [30]. Integration of multiple separation principles, including crystallization, chromatography, and membrane technologies, enables development of more efficient and sustainable processes [30]. These hybrid approaches combine the advantages of different separation mechanisms while minimizing individual limitations [30].

Recent innovations in chiral resolution emphasize sustainability and environmental considerations [15]. Electroassisted separation methods and wireless separation technologies offer potential alternatives to traditional solvent-intensive processes [15]. The chiral-induced spin selectivity effect provides novel separation mechanisms that may revolutionize future industrial applications [15].

The antioxidant mechanisms of thioctate trometamol are fundamentally rooted in the unique properties of its alpha-lipoic acid component and its reduced form, dihydrolipoic acid. The alpha-lipoic acid-dihydrolipoic acid redox couple represents one of the most versatile antioxidant systems in cellular biochemistry, with a standard reduction potential of -0.32 V [1].

The antioxidant activity of thioctate trometamol operates through multiple interconnected pathways. The compound demonstrates exceptional versatility as both a water-soluble and lipid-soluble antioxidant, allowing it to function across diverse cellular environments including cytoplasm, mitochondria, and membrane interfaces [2]. This amphiphilic nature enables the compound to modulate distinct redox circuits by equilibrating between different subcellular compartments and the extracellular environment [2].

The primary antioxidant mechanism involves the direct scavenging of reactive oxygen species. Dihydrolipoic acid exhibits particularly potent free radical scavenging activity, demonstrating the ability to neutralize peroxyl radicals in both lipophilic and hydrophilic environments [1]. Research has shown that dihydrolipoic acid can effectively scavenge hydroxyl radicals, hypochlorous acid, and trichloromethylperoxyl radicals, while exhibiting limited reactivity with superoxide radicals and hydrogen peroxide [3].

The regenerative capacity of the thioctate trometamol antioxidant system represents a crucial mechanism for sustained cellular protection. The compound can regenerate other critical antioxidants including vitamin C and vitamin E through direct reduction of their oxidized forms [2]. This regenerative function extends to the ascorbate system, where dihydrolipoic acid reduces ascorbyl radicals, and to the tocopherol system, where it reduces tocopheroxyl radicals [1].
The glutathione system enhancement represents another fundamental pathway through which thioctate trometamol exerts its antioxidant effects. The compound influences glutathione homeostasis through multiple mechanisms, including facilitation of cysteine uptake for glutathione synthesis and direct modulation of the glutathione-glutathione disulfide ratio [2]. The extracellular reduction of cystine to cysteine by dihydrolipoic acid enhances the availability of this precursor amino acid for intracellular glutathione synthesis [4].

The enzymatic reduction of alpha-lipoic acid to dihydrolipoic acid involves multiple cellular systems, including thioredoxin reductase, glutathione reductase, and lipoamide dehydrogenase [2]. The thioredoxin reductase system appears to be the primary pathway for this reduction in many cell types, with NADPH serving as the ultimate electron donor [4]. The efficiency of this reduction varies among different cell types, with some cells showing limited capacity for alpha-lipoic acid reduction, potentially influencing the compound's mode of action [2].

The metal chelation properties of thioctate trometamol contribute significantly to its antioxidant function. Alpha-lipoic acid can bind copper, zinc, lead, manganese, and arsenic, while dihydrolipoic acid demonstrates affinity for ferric iron, cadmium, and mercury ions [1]. This metal chelation capacity prevents these transition metals from participating in Fenton-type reactions that generate harmful hydroxyl radicals.

The redox regulation of protein function represents an advanced mechanism of antioxidant action. The compound modulates protein activity through thiol-disulfide exchange reactions, affecting the redox state of critical cysteine residues in enzymes and transcription factors [2]. This mechanism allows thioctate trometamol to influence cellular signaling pathways and gene expression in addition to its direct antioxidant effects.

Mitochondrial Coenzyme Functionality

The mitochondrial coenzyme functionality of thioctate trometamol is central to its therapeutic efficacy, operating through its essential role in key mitochondrial enzyme complexes. Alpha-lipoic acid serves as a covalently bound cofactor for multiple alpha-ketoacid dehydrogenase complexes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and branched-chain ketoacid dehydrogenase complexes [5].

The pyruvate dehydrogenase complex represents the most critical site of alpha-lipoic acid coenzyme function. This multienzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, representing the essential bridge between glycolysis and the tricarboxylic acid cycle [6]. The lipoyl group attached to the E2 subunit of the complex undergoes cyclical oxidation and reduction, facilitating the transfer of the acetyl group to coenzyme A [7].

Research has demonstrated that alpha-lipoic acid supplementation significantly enhances pyruvate dehydrogenase complex activity through multiple mechanisms. The compound inhibits pyruvate dehydrogenase kinase, particularly the PDK1 isoform, resulting in decreased phosphorylation and subsequent activation of the pyruvate dehydrogenase complex [8]. This inhibition appears to be direct, as alpha-lipoic acid inhibits the autophosphorylation of PDK2, indicating a direct effect on the kinase rather than through displacement from the complex [8].

The alpha-ketoglutarate dehydrogenase complex represents another crucial site of thioctate trometamol coenzyme function. This complex catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA at a key regulatory point in the tricarboxylic acid cycle [5]. The activity of this complex is substantially decreased during aging and in neurodegenerative disorders, making the coenzyme function of alpha-lipoic acid particularly relevant for these conditions [2].

The mitochondrial bioenergetic effects of thioctate trometamol extend beyond its direct coenzyme function. Studies have shown that alpha-lipoic acid treatment significantly increases mitochondrial respiratory chain complex activities, leading to enhanced mitochondrial membrane potential and increased ATP production [9]. These effects appear to be mediated through the compound's ability to improve the activity of complexes I, II, and IV of the electron transport chain.

The compound's influence on mitochondrial dynamics and biogenesis represents an additional mechanism of coenzyme functionality. Alpha-lipoic acid has been shown to enhance mitochondrial biogenesis through activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial function [10]. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which phosphorylates and activates PGC-1α [10].

The protective effects of thioctate trometamol on mitochondrial enzyme complexes extend to protection against oxidative damage. The compound protects the lipoyl moieties of enzyme complexes from oxidative modification, including glutathionylation and electrophilic attack by aldehydes such as 4-hydroxynonenal [2]. This protection is crucial for maintaining the catalytic activity of these complexes under conditions of oxidative stress.

The branch-chain ketoacid dehydrogenase complex represents a third major site of alpha-lipoic acid coenzyme function. This complex is essential for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) and requires lipoic acid for its proper function [5]. Deficiencies in lipoic acid metabolism result in the accumulation of branched-chain amino acids and their corresponding ketoacids.

The glycine cleavage system also depends on alpha-lipoic acid as a cofactor. This system is responsible for the breakdown of glycine and is particularly important in neural development and function [5]. Disruption of this system due to impaired lipoic acid metabolism can result in severe neurological disorders, including neonatal-onset epilepsy and neurodegeneration.

Selenium Synergy in Copper Detoxification

The synergistic relationship between thioctate trometamol and selenium in copper detoxification represents a sophisticated mechanism of cellular protection. This interaction operates through multiple pathways that enhance the body's capacity to manage copper toxicity while maintaining essential copper-dependent functions.

The primary mechanism involves the upregulation of selenoproteins, particularly glutathione peroxidase and selenoprotein P, which are essential components of the cellular antioxidant defense system [11]. Alpha-lipoic acid enhances selenium bioavailability and incorporation into selenocysteine residues, leading to increased synthesis of these critical antioxidant enzymes [11]. This upregulation is particularly important because copper toxicity is often associated with decreased selenoprotein levels, creating a vulnerability to oxidative damage.

Research has demonstrated that alpha-lipoic acid treatment significantly increases selenium levels in cells exposed to copper overload, counteracting the selenium depletion typically observed under these conditions [11]. This effect is mediated through enhanced selenium transport and utilization rather than through altered transcriptional regulation of selenoprotein genes [11]. The increased selenium availability allows for the synthesis of functional selenoproteins that can effectively neutralize copper-induced oxidative stress.

The glutathione system enhancement through selenium-alpha-lipoic acid synergy represents a critical pathway for copper detoxification. Selenium serves as an essential cofactor for glutathione peroxidase, which catalyzes the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as the electron donor [12]. The combination of alpha-lipoic acid and selenium results in improved glutathione-glutathione disulfide ratios in both cytoplasmic and mitochondrial compartments [11].
The thioredoxin system provides another pathway for selenium-alpha-lipoic acid synergy in copper detoxification. Thioredoxin reductase, a selenoenzyme, plays a crucial role in maintaining the reduced state of thioredoxin, which is essential for protein disulfide bond regulation [13]. Copper toxicity can impair thioredoxin reductase function, but the combination of alpha-lipoic acid and selenium helps maintain this system's integrity and function.

The metal chelation properties of selenium compounds contribute to copper detoxification through direct binding and sequestration of copper ions [14]. Selenium yeast has been shown to reduce copper accumulation in tissues while simultaneously enhancing antioxidant enzyme activities [14]. This dual mechanism provides both direct copper removal and enhanced cellular protection against copper-induced oxidative damage.

The anti-inflammatory effects of selenium-alpha-lipoic acid combinations play a significant role in copper detoxification. Copper toxicity often involves inflammatory responses mediated by nuclear factor kappa B (NF-κB) and other inflammatory pathways [14]. Selenium compounds can inhibit these inflammatory pathways while alpha-lipoic acid enhances the anti-inflammatory effects through its own anti-inflammatory properties [15].

The protective effects extend to mitochondrial function, where copper toxicity can severely impair respiratory chain complexes. The selenium-alpha-lipoic acid combination helps maintain mitochondrial membrane potential and respiratory function under copper stress conditions [11]. This protection is mediated through enhanced mitochondrial antioxidant capacity and improved electron transport chain efficiency.

The synergistic effects are particularly pronounced in tissues with high copper exposure, such as the liver in Wilson disease. Research has shown that selenium levels are significantly decreased in liver tissue from Wilson disease animal models, making selenium supplementation particularly relevant for this condition [11]. The combination of alpha-lipoic acid with selenium provides enhanced protection compared to either compound alone.

Insulin Sensitivity Modulation Mechanisms

The insulin sensitivity modulation mechanisms of thioctate trometamol involve complex interactions with multiple signaling pathways that regulate glucose homeostasis and metabolic function. These mechanisms operate at the cellular level to enhance insulin action and improve glucose metabolism in insulin-resistant states.

The primary mechanism involves direct interaction with the insulin receptor tyrosine kinase domain. Computer modeling studies have identified a specific binding site for alpha-lipoic acid at the tyrosine kinase domain of the insulin receptor, suggesting a stabilizing function in loop A that is involved in ATP binding [16]. This direct binding enhances the autophosphorylation of the insulin receptor, leading to increased tyrosine phosphorylation and activation of downstream signaling cascades [16].

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway represents a crucial downstream target of thioctate trometamol action. The compound stimulates PI3K activity and enhances AKT phosphorylation, leading to improved insulin signaling efficiency [17]. This activation is essential for the translocation of glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane, facilitating glucose uptake into cells [17].

Research has demonstrated that alpha-lipoic acid treatment results in significant increases in glucose uptake in various cell types, including adipocytes and muscle cells [17]. The compound can increase glucose uptake by up to 300% in severely insulin-resistant models, demonstrating its potent insulin-sensitizing effects [17]. This effect is mediated through both insulin receptor-dependent and insulin receptor-independent mechanisms.
The AMP-activated protein kinase (AMPK) pathway provides an additional mechanism for insulin sensitivity modulation. Alpha-lipoic acid activates AMPK through phosphorylation at threonine 172, leading to enhanced fatty acid oxidation and improved insulin sensitivity [18]. This activation is particularly important in muscle tissue, where AMPK phosphorylates and inactivates acetyl-CoA carboxylase, reducing malonyl-CoA levels and promoting fatty acid oxidation [18].

The modulation of glycogen synthesis represents another critical mechanism of insulin sensitivity improvement. Alpha-lipoic acid enhances the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β), leading to increased glycogen synthase activity and enhanced glucose storage [19]. This effect is mediated through the AKT signaling pathway and contributes to improved glucose homeostasis.

The inhibition of gluconeogenesis provides an additional mechanism for glucose homeostasis improvement. Alpha-lipoic acid treatment significantly reduces the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase [19]. This reduction in gluconeogenic enzyme activity leads to decreased hepatic glucose production and improved glucose homeostasis.

The enhancement of glycolytic enzyme activity represents a complementary mechanism for improved glucose metabolism. Alpha-lipoic acid increases the expression and activity of key glycolytic enzymes, including glucokinase, hexokinase, and pyruvate kinase [19]. This enhancement promotes glucose utilization and contributes to improved glucose tolerance.

The redox-dependent mechanisms of insulin sensitivity modulation involve the compound's effects on cellular redox status. Alpha-lipoic acid modulates glucose uptake through changes in intracellular redox status, with the oxidized form of the compound being primarily responsible for glucose uptake stimulation [20]. This redox-dependent mechanism involves the modulation of protein tyrosine phosphatase 1B activity, which is inhibited by alpha-lipoic acid through thiol-disulfide exchange reactions [2].

The transcriptional regulation of glucose metabolism genes represents an advanced mechanism of insulin sensitivity modulation. Alpha-lipoic acid enhances the nuclear expression of carbohydrate response element-binding protein (ChREBP), a key transcription factor that regulates glycolytic gene expression [19]. This transcriptional effect contributes to long-term improvements in glucose metabolism and insulin sensitivity.

Other CAS

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Thioctate trometamol

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Last modified: 08-15-2023

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